(S)-3-(1-Aminoethyl)phenol
Overview
Description
(S)-3-(1-Aminoethyl)phenol is a chiral organic compound with the molecular formula C8H11NO It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(1-Aminoethyl)phenol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 3-(1-nitroethyl)phenol using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 3-acetylphenol using ammonia and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of chiral catalysts can ensure the enantioselective synthesis of the desired (S)-enantiomer. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: (S)-3-(1-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The phenol group can be reduced to form the corresponding cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
(S)-3-(1-Aminoethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and polymers.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, influencing cellular signaling pathways. The compound’s chiral nature allows for enantioselective interactions with biological molecules, enhancing its specificity and efficacy.
Comparison with Similar Compounds
®-3-(1-Aminoethyl)phenol: The enantiomer of (S)-3-(1-Aminoethyl)phenol, with similar chemical properties but different biological activity.
(S)-2-(1-Aminoethyl)phenol: A structural isomer with the amino group attached to the second position of the phenol ring.
4-(2-Aminoethyl)phenol: A compound with the aminoethyl group attached to the fourth position of the phenol ring.
Uniqueness: this compound is unique due to its specific chiral configuration and the position of the aminoethyl group on the phenol ring. This configuration can result in distinct biological activities and interactions compared to its enantiomers and structural isomers.
Properties
IUPAC Name |
3-[(1S)-1-aminoethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNDUQAIZJRPZ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123982-81-0 | |
Record name | 3-(1-Aminoethyl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the biocatalysts described in the research important for the synthesis of (S)-3-(1-Aminoethyl)phenol?
A1: The research highlights the development of modified transaminase enzymes [, , ]. These modified enzymes exhibit improved properties compared to naturally occurring transaminases. Specifically, they demonstrate enhanced ability to convert 3'-hydroxyacetophenone into this compound with:
Q2: What are the potential applications of this research in the pharmaceutical industry?
A2: this compound is described as a valuable chiral building block in the synthesis of various pharmaceuticals [, ]. While the specific pharmaceuticals are not named, the research emphasizes the use of this compound as a precursor for their production. The development of efficient biocatalysts for producing enantiopure this compound provides a more sustainable and cost-effective route for pharmaceutical synthesis compared to traditional chemical methods.
Q3: Besides the modified enzymes themselves, what other aspects of this compound production are covered in the research?
A3: The research not only describes the modified transaminase enzymes but also delves into broader aspects of the production process [, , ]. This includes:
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